molecular formula C25H23BrO6 B12037624 2-Methoxyethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

2-Methoxyethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B12037624
M. Wt: 499.3 g/mol
InChI Key: AIZLKRBQPMJOBA-UHFFFAOYSA-N
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Description

2-methoxyethyl 5-[(6-bromo-2-methoxy-1-naphthyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a naphthyl group, and various functional groups such as methoxy and carboxylate. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-[(6-bromo-2-methoxy-1-naphthyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the use of Lewis acids or transition metal catalysts.

    Introduction of the Naphthyl Group: The naphthyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated benzofuran.

    Functional Group Modifications: The methoxy and carboxylate groups are introduced through standard organic reactions, such as methylation and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes may also involve continuous flow chemistry techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 5-[(6-bromo-2-methoxy-1-naphthyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-methoxyethyl 5-[(6-bromo-2-methoxy-1-naphthyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-[(6-bromo-2-methoxy-1-naphthyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 5-[(6-chloro-2-methoxy-1-naphthyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
  • 2-methoxyethyl 5-[(6-fluoro-2-methoxy-1-naphthyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
  • 2-methoxyethyl 5-[(6-iodo-2-methoxy-1-naphthyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

The uniqueness of 2-methoxyethyl 5-[(6-bromo-2-methoxy-1-naphthyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C25H23BrO6

Molecular Weight

499.3 g/mol

IUPAC Name

2-methoxyethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H23BrO6/c1-15-24(25(27)30-11-10-28-2)20-13-18(6-9-23(20)32-15)31-14-21-19-7-5-17(26)12-16(19)4-8-22(21)29-3/h4-9,12-13H,10-11,14H2,1-3H3

InChI Key

AIZLKRBQPMJOBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC4=C3C=CC(=C4)Br)OC)C(=O)OCCOC

Origin of Product

United States

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